molecular formula C26H22O10 B12432952 (2R)-3-(3,4-dihydroxyphenyl)-2-[3-[2-[2-(3,4-dihydroxyphenyl)ethenyl]-3,4-dihydroxyphenyl]prop-2-enoyloxy]propanoic acid

(2R)-3-(3,4-dihydroxyphenyl)-2-[3-[2-[2-(3,4-dihydroxyphenyl)ethenyl]-3,4-dihydroxyphenyl]prop-2-enoyloxy]propanoic acid

Cat. No.: B12432952
M. Wt: 494.4 g/mol
InChI Key: YMGFTDKNIWPMGF-HSZRJFAPSA-N
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Description

(2R)-3-(3,4-dihydroxyphenyl)-2-[3-[2-[2-(3,4-dihydroxyphenyl)ethenyl]-3,4-dihydroxyphenyl]prop-2-enoyloxy]propanoic acid is a complex organic compound characterized by multiple hydroxyl groups and aromatic rings. This compound is of interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-(3,4-dihydroxyphenyl)-2-[3-[2-[2-(3,4-dihydroxyphenyl)ethenyl]-3,4-dihydroxyphenyl]prop-2-enoyloxy]propanoic acid typically involves multi-step organic reactions. One common approach is the coupling of precursor molecules through esterification and aldol condensation reactions. The reaction conditions often require the use of catalysts such as acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as crystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.

    Reduction: Reduction reactions can convert the ethenyl groups to ethyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Electrophilic reagents like bromine or nitrating agents under controlled temperatures.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced forms with ethyl groups.

    Substitution: Functionalized aromatic compounds with various substituents.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of complex molecules with potential biological activities.

Biology

In biological research, the compound is studied for its antioxidant properties due to the presence of multiple hydroxyl groups.

Medicine

The compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, the compound may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The biological effects of (2R)-3-(3,4-dihydroxyphenyl)-2-[3-[2-[2-(3,4-dihydroxyphenyl)ethenyl]-3,4-dihydroxyphenyl]prop-2-enoyloxy]propanoic acid are primarily attributed to its ability to interact with cellular targets such as enzymes and receptors. The compound’s multiple hydroxyl groups allow it to act as an antioxidant, scavenging free radicals and reducing oxidative stress. Additionally, its interaction with specific molecular pathways can modulate inflammatory responses and inhibit the proliferation of cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-3-(3,4-dihydroxyphenyl)-2-[3-[2-(3,4-dihydroxyphenyl)ethenyl]propanoic acid
  • (2R)-3-(3,4-dihydroxyphenyl)-2-[3-[2-(3,4-dihydroxyphenyl)ethenyl]-3,4-dihydroxyphenyl]propanoic acid

Uniqueness

The unique structure of (2R)-3-(3,4-dihydroxyphenyl)-2-[3-[2-[2-(3,4-dihydroxyphenyl)ethenyl]-3,4-dihydroxyphenyl]prop-2-enoyloxy]propanoic acid, with its multiple hydroxyl groups and extended conjugated system, distinguishes it from similar compounds. This structural complexity contributes to its diverse chemical reactivity and potential biological activities.

Properties

Molecular Formula

C26H22O10

Molecular Weight

494.4 g/mol

IUPAC Name

(2R)-3-(3,4-dihydroxyphenyl)-2-[3-[2-[2-(3,4-dihydroxyphenyl)ethenyl]-3,4-dihydroxyphenyl]prop-2-enoyloxy]propanoic acid

InChI

InChI=1S/C26H22O10/c27-18-7-2-14(11-21(18)30)1-6-17-16(4-9-20(29)25(17)33)5-10-24(32)36-23(26(34)35)13-15-3-8-19(28)22(31)12-15/h1-12,23,27-31,33H,13H2,(H,34,35)/t23-/m1/s1

InChI Key

YMGFTDKNIWPMGF-HSZRJFAPSA-N

Isomeric SMILES

C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)C=CC2=C(C(=C(C=C2)O)O)C=CC3=CC(=C(C=C3)O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C(C(=C(C=C2)O)O)C=CC3=CC(=C(C=C3)O)O)O)O

Origin of Product

United States

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